molecular formula C17H21N3O3S B2381389 N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide CAS No. 1796970-88-1

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide

Cat. No.: B2381389
CAS No.: 1796970-88-1
M. Wt: 347.43
InChI Key: LUCLMCWDQJSDAP-UHFFFAOYSA-N
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Description

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide is an organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperidine ring, a phenyl group, and a pyridine sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide typically involves a multi-step process. One common method includes the reaction of 4-methoxypiperidine with 4-bromophenylpyridine-3-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypiperidine moiety, in particular, differentiates it from other phenylpiperazines and pyridine derivatives .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-8-11-20(12-9-16)15-6-4-14(5-7-15)19-24(21,22)17-3-2-10-18-13-17/h2-7,10,13,16,19H,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCLMCWDQJSDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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